molecular formula C22H18F2N2O3S B6548996 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide CAS No. 1040659-39-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B6548996
CAS No.: 1040659-39-9
M. Wt: 428.5 g/mol
InChI Key: ZBLFLJRNHBHDCR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.10061994 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-8-11-21(19(24)14-17)30(28,29)25-18-9-10-20-16(13-18)7-4-12-26(20)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLFLJRNHBHDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic implications, and experimental evaluations.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C24H24F2N2O3S
  • Molecular Weight: Approximately 450.52 g/mol

The structure features a tetrahydroquinoline core linked to a benzoyl group and a sulfonamide moiety, which are crucial for its biological interactions.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain kinases. This inhibition can lead to altered metabolic pathways within cells.
  • Receptor Modulation: The compound may interact with specific receptors involved in cellular signaling pathways. For instance, studies suggest potential interactions with calcium channels that could influence cardiovascular functions.
  • Antimicrobial Activity: Similar compounds have shown antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting folate synthesis pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Cardiovascular Effects: Research involving isolated rat heart models demonstrated that certain sulfonamides affect perfusion pressure and coronary resistance. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide showed significant decreases in perfusion pressure compared to controls .
Compound NameDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Moderate Decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant Decrease

Pharmacological Studies

Pharmacological evaluations indicate that the compound may possess anti-inflammatory properties due to its interaction with inflammatory mediators. The presence of fluorine atoms in the structure may enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability.

Therapeutic Implications

Given its diverse mechanisms of action and biological activities, this compound holds promise for various therapeutic applications:

  • Cardiovascular Diseases: Its effects on perfusion pressure suggest potential use in managing conditions like hypertension or heart failure.
  • Infectious Diseases: If proven effective against microbial pathogens, it could serve as a basis for developing new antibiotics.
  • Cancer Therapy: The ability to inhibit specific enzymes may translate into anti-cancer properties by disrupting cancer cell metabolism.

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